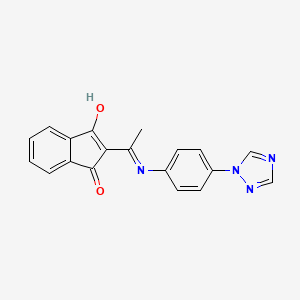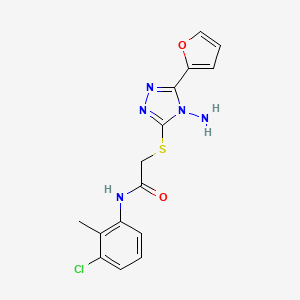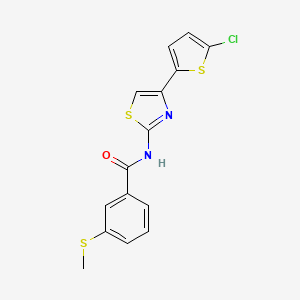
2-(((4-(1,2,4-Triazolyl)phenyl)amino)ethylidene)indane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-(((4-(1,2,4-Triazolyl)phenyl)amino)ethylidene)indane-1,3-dione" is a chemically synthesized molecule that appears to be related to the indane-1,3-dione family. This family of compounds has been the subject of various studies due to their potential biological activities and applications in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and evaluated for their biological properties, suggesting a potential interest in the synthesis and study of such derivatives for pharmaceutical applications.
Synthesis Analysis
The synthesis of related indane-1,3-dione derivatives typically involves condensation reactions. For instance, one derivative was synthesized by reacting 3,5-dimethyl-1-phenyl-pyrazole-4-carbaldehyde with indane-1,3-dione in ethanol in the presence of pyridine, yielding a high yield of the product . Another synthesis approach involved the condensation of diethyl phthalate and ethyl acetate in the presence of sodium ethoxide, followed by neutralization with sulfuric acid to afford indane-1,3-dione . These methods indicate that the synthesis of the compound would likely involve similar condensation reactions, possibly with the incorporation of a 1,2,4-triazolyl group into the indane-1,3-dione framework.
Molecular Structure Analysis
The molecular structure of indane-1,3-dione derivatives is typically confirmed using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and GC-MS . Additionally, vibrational spectra analysis using FT-IR and FT-Raman spectroscopy, as well as theoretical calculations using density functional methods, have been employed to study the structure of related compounds . These analyses provide detailed information on the geometric parameters, bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecular structure and confirming the identity of the synthesized compounds.
Chemical Reactions Analysis
The indane-1,3-dione derivatives have been used as substrates in various chemical reactions. For example, thiols were converted to their respective disulfides, which were then treated with indane-1,3-dione to yield 2-substituted thiophenyl derivatives . These reactions demonstrate the reactivity of the indane-1,3-dione core and its ability to undergo further chemical transformations, which could be relevant for the modification and functionalization of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of indane-1,3-dione derivatives, such as their anticoagulant, analgesic, anti-inflammatory, antifungal, antibacterial, and anticancer activities, have been investigated . Some of these compounds have shown moderate biological activities, which suggests that the compound "this compound" could also possess interesting biological properties worth exploring. Additionally, the theoretical calculations of properties like the frontier orbital energy gap, hyperpolarizability, dipole moment, and polarizability provide insights into the reactivity and stability of these molecules .
Scientific Research Applications
Chemical Synthesis and Derivatives
Indane-1,3-dione and its derivatives have been extensively studied for their chemical synthesis processes. Research has shown various methods for synthesizing indane-1,3-dione derivatives, which are then evaluated for their potential biological activities. For instance, Giles, Prakash, and Ramseshu (2007) discussed the synthesis of substituted thiophenyl derivatives of indane-1,3-dione, highlighting the various thiols converted to their respective disulphide and treatment with indane-1,3-dione to yield 2-substituted thio phenyl derivatives. These derivatives were investigated for a range of activities including anticoagulant, analgesic, anti-inflammatory, antifungal, antibacterial, and anticancer activities, with some compounds showing moderate activities (Giles, Prakash, & Ramseshu, 2007).
Biological Evaluation
The biological evaluation of indane-1,3-dione derivatives has been a significant area of research. Klimova, Martinez, Klimova, Damian, Ortega, Méndez, Gutiérrez, and Vazquez (2002) investigated the ene reactions of arylmethylenedihydropyrazoles with 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione, yielding monoene adducts. These findings open up potential applications in various biological contexts (Klimova et al., 2002).
Chemical Properties and Reactivity
The chemical properties and reactivity of indane-1,3-dione derivatives have been extensively studied. One research by Solov’eva and Gudriniece (1973) delved into the reactions of azidoheterocyclic compounds with C-H acids, revealing the formation of 1,2,3-triazolyl-6-pyridazones and diazodicarbonyl derivatives. Such studies are crucial in understanding the fundamental chemical behavior of these compounds, which is essential for their application in various scientific and industrial processes (Solov’eva & Gudriniece, 1973).
Applications in Polymer Science
The field of polymer science has also benefited from the study of indane-1,3-dione derivatives. For instance, Mallakpour and Butler (1985) discussed the reactivity of 4-phenyl-l,2,4-triazoline-3,5-dione in Diels-Alder reactions, highlighting its significance in the synthesis of alternating copolymers. These findings have implications for the development of novel materials with specific properties (Mallakpour & Butler, 1985).
Mechanism of Action
Target of Action
It is known that 1,2,4-triazole-containing compounds, which this compound is a part of, operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .
Mode of Action
The mode of action involves the interaction between the compound and its targets, leading to changes in the biological system. The mechanism of interaction between similar compounds and their targets often involves the formation of carbinolamine by the addition of an amine to a double bond C=O, elimination of a water molecule, and intramolecular cyclization leading to the formation of spiro compounds .
Biochemical Pathways
1,2,4-triazole-containing compounds are known to have a significant effect on various biochemical pathways due to their widespread potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Pharmacokinetics
It is known that 1,2,4-triazole derivatives generally have good pharmacodynamic and pharmacokinetic profiles .
Result of Action
1,2,4-triazole-containing compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Action Environment
It is known that the nature of the heterocyclic substituent on the triazole ring has little effect on the reaction energy, while the mechanism is unchanged .
properties
IUPAC Name |
3-hydroxy-2-[C-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]carbonimidoyl]inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2/c1-12(17-18(24)15-4-2-3-5-16(15)19(17)25)22-13-6-8-14(9-7-13)23-11-20-10-21-23/h2-11,24H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMUDNOHMSYVNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)N2C=NC=N2)C3=C(C4=CC=CC=C4C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{7-[(4-chlorophenyl)methyl]-3,9-dimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-t riazino[4,3-h]purinyl}acetic acid](/img/structure/B3017436.png)

![N-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B3017438.png)



![1-(3-Fluorophenyl)-4-[1-[2-hydroxy-3-(2-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B3017445.png)



![4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carbonitrile](/img/structure/B3017452.png)
![4-Methyl-3-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B3017453.png)

![N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-phenoxybenzamide](/img/structure/B3017459.png)